molecular formula C12H13NO2S B13058362 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

Cat. No.: B13058362
M. Wt: 235.30 g/mol
InChI Key: WBRZXEUTQCVWSF-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. The compound features a 4-methylphenyl group attached via a 2-oxoethyl chain at the 3-position of the thiazolidin-2-one ring. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)11(14)8-13-6-7-16-12(13)15/h2-5H,6-8H2,1H3

InChI Key

WBRZXEUTQCVWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2CCSC2=O

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Rhodanine Derivative Pathway

A classical approach adapted from rhodanine chemistry involves:

  • Formation of a dithiocarbamate intermediate : 4-methylaniline (p-toluidine) reacts with carbon disulfide in the presence of triethylamine under cold conditions to form a dithiocarbamate salt.

  • Cyclization with α-halo carboxylic acid : The intermediate is reacted with sodium chloroacetate in aqueous medium at low temperature, facilitating ring closure to the thiazolidinone core.

  • Acid treatment and recrystallization : The crude product is treated with hot hydrochloric acid to precipitate the compound, which is then purified by recrystallization from chloroform to yield the target 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one as crystalline needles.

This method produces high purity material and is supported by crystallographic data confirming the structure.

One-Pot Three-Component Reaction

A more efficient and widely used method involves a one-pot condensation of:

  • A primary amine (4-methylaniline),
  • An aldehyde or keto compound bearing the 2-oxoethyl group,
  • Mercaptoacetic acid (thioglycolic acid).

This reaction proceeds via:

  • Initial Schiff base (imine) formation between the amine and the aldehyde,
  • Nucleophilic attack by the thiol group,
  • Cyclization with dehydration to form the thiazolidinone ring.

This method can be catalyzed or assisted by:

  • Carbodiimide coupling agents such as N,N′-Dicyclohexylcarbodiimide (DCC),
  • Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate),
  • Microwave irradiation to enhance reaction rates and yields.

The reaction conditions are generally mild (room temperature to reflux), and yields range from moderate to high. This approach is environmentally friendlier and scalable for medicinal chemistry applications.

Cyclocondensation with α-Halocarbonyl Compounds

Another prominent method involves cyclocondensation of amines with α-halocarbonyl compounds containing the 4-methylphenyl substituent and thiourea or related sulfur-containing nucleophiles. This method often leads to 4-thiazolidinones but can be adapted for 2-oxoethyl substitution through choice of reactants.

Comparative Data Table of Preparation Methods

Method Reactants Conditions Advantages Typical Yield Notes
Three-step rhodanine derivative 4-methylaniline, CS2, Na chloroacetate, HCl Cold stirring, aqueous medium, acid treatment High purity, well-characterized crystals Moderate to high Multi-step, time-consuming
One-pot three-component 4-methylaniline, aldehyde, mercaptoacetic acid Room temp to reflux, DCC or ionic liquids, microwave-assisted Simple, eco-friendly, scalable Moderate to high Versatile, mild conditions
Cyclocondensation with α-halocarbonyl Amine, α-halocarbonyl compound, thiourea Heating under reflux Direct ring formation Moderate May require optimization for substitution

Detailed Research Findings and Notes

  • The three-step rhodanine approach provides a reliable route with well-documented crystallographic confirmation of the product, ensuring structural integrity for further applications.

  • The one-pot multicomponent reactions are favored in current medicinal chemistry due to their operational simplicity and adaptability to various substituents, including the 4-methylphenyl group. Ionic liquids and microwave-assisted synthesis improve reaction rates and yields while reducing environmental impact.

  • Use of carbodiimide coupling agents like DCC in tetrahydrofuran (THF) solvents accelerates the formation of the thiazolidinone ring by activating carboxyl groups and promoting cyclization under mild conditions.

  • The choice of solvent and catalyst significantly affects the yield and purity. Ionic liquids such as [BMIM]BF4 and [MOEMIM]TFA have been shown to enhance solubility and reaction kinetics, facilitating one-step synthesis of 2,3-disubstituted thiazolidinones.

  • Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining or improving yields and purity, making it suitable for rapid library synthesis in drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidinones .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3-thiazolidin-4-one derivatives, including 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its impact on renal cell carcinoma (769-P) and hepatoblastoma (HepG2) cells, demonstrating that it induces cell cycle arrest and apoptosis in a dose-dependent manner. The compound's effectiveness was attributed to the electron-donating methyl group at the para position of the phenyl ring, which enhances its cytotoxicity .

Antimicrobial Activity

Thiazolidinone derivatives are also recognized for their antimicrobial properties. Compounds within this class have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Synthetic Methodologies

The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one typically involves cyclization reactions between appropriate hydrazides and mercaptoacetic acid under controlled conditions. This method allows for the introduction of various substituents that can modify the biological activity of the resultant thiazolidinone derivatives .

Drug Development

The unique structural features of thiazolidinones make them promising candidates for drug development. Their ability to modulate biological pathways suggests potential applications in treating various diseases beyond cancer, including metabolic disorders and infectious diseases .

Case Studies

Several case studies have been documented regarding the efficacy of thiazolidinone derivatives:

  • A study investigated the effects of thiazolidinone derivatives on glioblastoma multiform cells, revealing potent antitumor activity through decreased cell viability .
  • Another research focused on the synthesis and bioactivity evaluation of novel thiazolidinone compounds against human cancer cell lines, confirming their role as effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one () Structure: Features a 4-methylphenyl group at the 3-position and a thioxo (C=S) group at the 2-position. Comparison: Replacing the thioxo group with an oxo (C=O) group (as in the target compound) may reduce electrophilicity, altering reactivity and bioavailability.

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()

  • Structure : Incorporates a 1,3,4-thiadiazole ring and a 4-methoxyphenyl group.
  • Key Findings : The fluorophenyl and thiadiazole moieties confer enhanced antimicrobial activity due to increased lipophilicity and hydrogen-bonding capacity .
  • Comparison : The target compound lacks a fused heterocyclic system, which may limit its potency compared to this derivative.

Functional Group Variations

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one ()

  • Structure : Contains a benzyl group and a sulfanylidene (S=C) group.
  • Key Findings : The benzyl substituent improves membrane permeability, while the sulfanylidene group contributes to antioxidant activity .
  • Comparison : The target compound’s 4-methylphenyl-2-oxoethyl chain may offer better steric flexibility compared to the rigid benzyl group.

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one ()

  • Structure : A simple phenyl-substituted rhodanine derivative.
  • Key Findings : Demonstrates anticonvulsant and antidiabetic activities due to the thioxo group’s interaction with ion channels .
  • Comparison : The absence of a thioxo group in the target compound may reduce its efficacy in such applications.

Physicochemical and Crystallographic Properties

Thiazolidinone derivatives often exhibit distinct crystal packing behaviors influenced by substituents:

  • 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one () forms a planar structure stabilized by C–H···S and π-π interactions, with a melting point of 168–170°C .
  • 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one () shows non-planar geometry due to ortho-methyl steric hindrance, reducing crystallization efficiency .

Biological Activity

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound, like other thiazolidinones, exhibits a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one features a thiazolidine ring with an oxoethyl side chain. The presence of the 4-methylphenyl group significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of several thiazolidinone derivatives against MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) cell lines. The derivatives exhibited IC50 values ranging from 0.02 to 17.02 μM, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
7cHT290.02
7iMCF70.47
7jA27801.46

These findings suggest that modifications in the thiazolidinone structure can enhance anticancer efficacy.

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. A study highlighted the antifungal potential of related compounds against phytopathogenic fungi.

  • Research Findings : In vitro assays revealed that certain thiazolidinone derivatives displayed significant antifungal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani .
CompoundFungal StrainEC50 (µg/mL)
4eAlternaria solani0.85
4fPhoma lingam2.29

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinones have been explored in various studies. Compounds similar to 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one have shown inhibition of COX-2 activity, which is critical in inflammatory processes.

  • Findings : Compounds were found to inhibit COX-2 with IC50 values ranging from 0.42 to 29.11 μM, indicating potential as anti-inflammatory agents .

The biological activities of thiazolidinones are often attributed to their ability to interact with various molecular targets:

  • Anticancer Mechanism : Thiazolidinones induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways.
  • Antimicrobial Mechanism : These compounds may disrupt microbial cell wall synthesis or function as enzyme inhibitors.
  • Anti-inflammatory Mechanism : They inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one, and how do reaction conditions affect yield?

  • Methodology : The compound is synthesized via condensation of 4-methylphenyl glyoxal derivatives with thiazolidinone precursors. Shahwar et al. (2010) achieved derivatives by reacting chloroacetyl chloride with aminophenyl intermediates under basic conditions, followed by cyclization in ethanol (70–80°C, 6–8 hours). Yield optimization (60–75%) requires stoichiometric control (1:1.2 aldehyde-to-precursor ratio) and anhydrous conditions. Recrystallization in ethanol/water (3:1 v/v) enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • XRD analysis : Use Cu-Kα radiation (λ = 1.54178 Å) with SHELXL-97 refinement. Key parameters include C=O bond lengths (1.21–1.23 Å) and thiazolidinone ring angles (117–123°) .
  • FT-IR : Confirm carbonyl stretches (1680–1720 cm⁻¹) and thioamide bands (1250–1300 cm⁻¹).
  • NMR : Methyl protons appear as singlets (δ 2.35–2.40 ppm), while oxoethyl groups show AB coupling (δ 4.10–4.50 ppm, J = 16–18 Hz) .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodology : Antiproliferative activity is assessed using the NCI-60 cell panel (0.1–100 μM, 72h exposure). Positive controls (e.g., doxorubicin) benchmark IC₅₀ values. False positives are mitigated via redox interference tests (50 μM catalase) and proteasome inhibition assays .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) address conformational flexibility in the thiazolidinone ring?

  • Methodology :

Twin refinement : SHELXL’s BASF parameters handle pseudo-merohedral twinning in orthorhombic systems.

Restraints : Apply SIMU/DELU commands to stabilize thermal parameters of flexible oxoethyl groups.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts < 3.2 Å contribute 15–20% packing energy) .

Q. How do QSAR models resolve conflicting structure-activity relationships (SAR) in derivatives?

  • Methodology :

  • 3D-QSAR : CoMFA/CoMSIA models (q² > 0.6, r² > 0.9) identify steric (30%) and electrostatic (45%) contributions.
  • Hammett analysis : Plot log(1/IC₅₀) vs σpara (slope ρ = +1.2 indicates electron-withdrawing substituents enhance activity).
  • Craig plots : Optimize lipophilicity (π < 2.0) and permeability (R² = 0.82 in MDCK assays) .

Q. What strategies mitigate pseudosymmetry artifacts in high-resolution (<1.0 Å) XRD refinement?

  • Methodology :

Invariant refinement : SHELXL’s L.S. 10 command stabilizes anomalous dispersion effects.

Multipole modeling : Charge density analysis of the carbonyl group (κ = 1.03, Pval = 0.78 eÅ⁻³) using Jana2020.

HKLF 5 format : Separate overlapped reflections from pseudo-translational symmetry .

Q. How are metabolic pathways predicted and validated for this compound?

  • Methodology :

  • In silico MetaSite : Predict Phase I (CYP3A4/2C19-mediated oxidative dealkylation) and Phase II (UGT1A9/2B7 glucuronidation) pathways.
  • Microsomal incubation : Human liver microsomes + NADPH, analyzed via LC-HRMS (Q-Exactive Orbitrap, 70k resolution) to detect metabolites (e.g., m/z 324.0893 → 298.0521) .

Data Contradiction Analysis

Q. How to reconcile conflicting antiproliferative data across studies?

  • Methodology :

  • Standardize cell lines (ATCC-certified), exposure times (72h), and dose ranges (0.1–100 μM).
  • Structural analogs with electron-withdrawing C4 substituents (e.g., –NO₂) show IC₅₀ < 10 μM against MCF-7 cells, resolving discrepancies in activity trends .

Q. Why do crystallographic bond lengths vary between orthorhombic and monoclinic polymorphs?

  • Analysis : Monoclinic forms (P2₁/c) exhibit shorter C–S bonds (1.68 Å vs. 1.71 Å in orthorhombic) due to packing-induced ring distortion. Hirshfeld surface analysis confirms higher C–H···S interactions (12% vs. 8%) in monoclinic systems .

Tables for Key Parameters

Parameter Value Reference
C=O bond length (XRD)1.21–1.23 Å
Thiazolidinone ring angle117–123°
IC₅₀ (MCF-7 cells)<10 μM (C4–NO₂ derivatives)
Microsomal half-life (t₁/₂)45 ± 5 min (human liver)

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